6-Maleimido-1-hexanol
Overview
Description
6-Maleimido-1-hexanol, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Self-Healing Polymers and Materials
One significant application of 6-Maleimido-1-hexanol relates to its role in self-healing materials through thermally reversible Diels–Alder chemistry. Compounds employing the maleimide group, such as this compound, facilitate the construction of thermally reversible crosslinked networks. These networks are notable for their removability and remendability, making them pivotal in the development of high-performance self-healing polymers. Such materials find applications in various sectors, including automotive, aerospace, and consumer electronics, due to their ability to autonomously repair damage, thereby extending the product life cycle and enhancing reliability (Liu & Chuo, 2013).
Synthesis of Heterocyclic Systems
This compound is instrumental in the synthesis of heterocyclic systems, crucial for creating biologically active compounds with pharmacological applications. The molecule's reactivity in Diels-Alder/retro-Diels-Alder reactions and co-polymerization processes makes it a valuable building block in organic synthesis. This versatility underpins its use in crafting compounds with potential as antibacterial, antifungal, and anticancer agents, highlighting the chemical's role in pharmaceutical research and development (Vandyshev & Shikhaliev, 2022).
Photoinitiators in UV-Curable Materials
The chemical has also been explored as a component of UV-curable materials, particularly in formulations that require rapid polymerization under UV light without the need for traditional photoinitiators. This application is significant in coatings, adhesives, and 3D printing materials, where the unique properties of maleimide compounds, including this compound, contribute to the development of products with improved mechanical properties and durability. The exploration of maleimide/vinyl ether combinations, where compounds like this compound play a role, opens new avenues in the creation of advanced materials with specific curing behaviors and end-use properties (Pietschmann, 2002).
Mechanism of Action
Target of Action
6-Maleimido-1-hexanol is an organic compound utilized in the field of polymer and materials science research . The primary target of this compound is thiols . Thiols are organic compounds that contain a sulfur-hydrogen (-SH) group and are often responsible for the bioactivity of proteins and enzymes.
Mode of Action
The compound interacts with its targets through a process known as Michael addition or thiol-ene reaction . The maleimide group in the compound is highly reactive towards thiols, leading to a covalent bonding . This reaction is a key step in the formation of polymers and materials.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of thiols in the environment can trigger the Michael addition or thiol-ene reaction . Additionally, factors such as pH, temperature, and solvent can also affect the compound’s reactivity and stability.
Biochemical Analysis
Biochemical Properties
It is known that the maleimide group in 6-Maleimido-1-hexanol is highly reactive towards thiols . This suggests that it may interact with enzymes, proteins, and other biomolecules that contain thiol groups. The nature of these interactions is likely to be covalent bonding, given the reactivity of the maleimide group .
Molecular Mechanism
This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules that contain thiol groups .
Properties
IUPAC Name |
1-(6-hydroxyhexyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h5-6,12H,1-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMIVBMALOISKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479910 | |
Record name | 6-Maleimido-1-hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157503-18-9 | |
Record name | 6-Maleimido-1-hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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